molecular formula C22H27N5O B5037783 1-ethyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine

1-ethyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine

Cat. No.: B5037783
M. Wt: 377.5 g/mol
InChI Key: MARAYJOBVJENDR-UHFFFAOYSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by various factors such as the presence of electron-donating or electron-withdrawing groups, steric hindrance, and the nature of the solvent. Typically, piperazines can undergo reactions such as alkylation, acylation, and nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted using various computational methods. These properties can include solubility, melting point, boiling point, and partition coefficient .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the target they interact with. For example, some piperazine derivatives are known to have biological activity and can act as ligands for certain receptors .

Safety and Hazards

The safety and hazards associated with such compounds can depend on various factors such as their reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for such compounds could involve exploring their potential biological activity, developing more efficient synthesis methods, and studying their reactivity under various conditions .

Properties

IUPAC Name

5-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]-3-(3-phenylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-2-26-13-15-27(16-14-26)21-12-11-19(17-23-21)22-24-20(25-28-22)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,11-12,17H,2,6,9-10,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARAYJOBVJENDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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